REACTION_SMILES
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[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:8])=[O:9].[CH3:38][OH:39].[CH:40]([Cl:41])([Cl:42])[Cl:43].[Cl:17][c:18]1[cH:19][cH:20][c:21]([S:22]([O:23][n:24]2[c:25]3[cH:26][c:27]([Cl:28])[cH:29][cH:30][c:31]3[n:32][n:33]2)(=[O:34])=[O:35])[cH:36][cH:37]1>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:8][CH3:10])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(On1nnc2ccc(Cl)cc21)c1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CCCCCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |